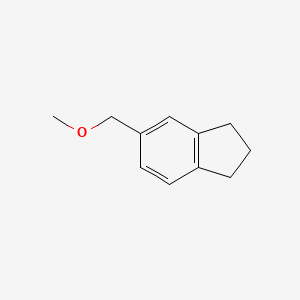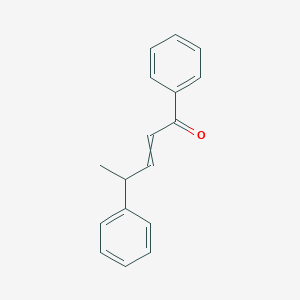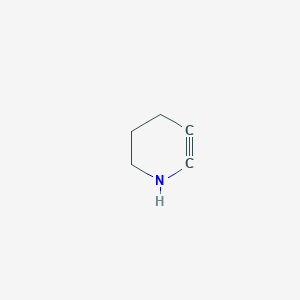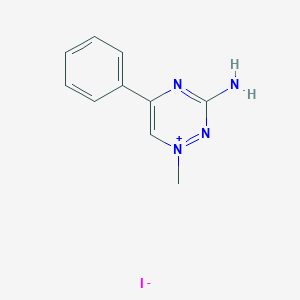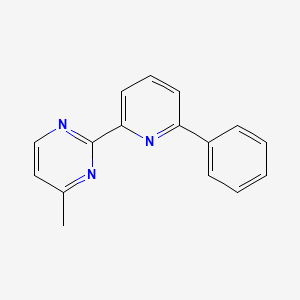
1-(Trimethylsilyl)hept-2-yn-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)hept-2-yn-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-yn-4-ol backbone. This compound is notable for its unique structural features, which include a triple bond (alkyne) and a hydroxyl group (alcohol). These functional groups confer distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
准备方法
The synthesis of 1-(Trimethylsilyl)hept-2-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with acetylene and an appropriate alkyl halide.
Alkynide Alkylation: The acetylene is deprotonated using a strong base to form an acetylide ion, which then undergoes alkylation with the alkyl halide to form the desired alkyne.
Hydroxylation: The alkyne is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Trimethylsilylation: Finally, the hydroxyl group is protected by introducing a trimethylsilyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(Trimethylsilyl)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Hydrolysis: The trimethylsilyl group can be removed by hydrolysis to regenerate the free hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Trimethylsilyl)hept-2-yn-4-ol finds applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Trimethylsilyl)hept-2-yn-4-ol is primarily determined by its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. The trimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1-(Trimethylsilyl)hept-2-yn-4-ol can be compared with other similar compounds, such as:
Hept-2-yn-4-ol: Lacks the trimethylsilyl group, making it more reactive at the hydroxyl site.
1-(Trimethylsilyl)hept-2-yn-4-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
1-(Trimethylsilyl)hept-2-yn-4-amine:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it a versatile compound in various scientific and industrial contexts.
属性
CAS 编号 |
111999-85-0 |
|---|---|
分子式 |
C10H20OSi |
分子量 |
184.35 g/mol |
IUPAC 名称 |
1-trimethylsilylhept-2-yn-4-ol |
InChI |
InChI=1S/C10H20OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h10-11H,5,7,9H2,1-4H3 |
InChI 键 |
XWKYSECEIVWOKG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C#CC[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


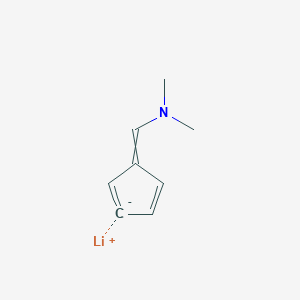

![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
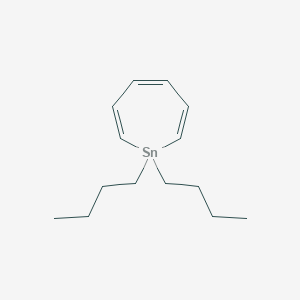
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

